Harman-13C2,15N

Descripción general

Descripción

Harman-13C2,15N is a stable isotopically labeled compound, specifically a derivative of Harman, where two carbon atoms are replaced with carbon-13 isotopes and one nitrogen atom is replaced with a nitrogen-15 isotope. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for detailed tracking and analysis in various experimental setups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Harman-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Harman molecule. One common method is the use of 13C-labeled carbon sources and 15N-labeled nitrogen sources in the synthesis process. For instance, 13C-labeled carbon can be introduced through the use of 13CO2 in a controlled atmosphere, while 15N-labeled nitrogen can be incorporated using 15N-containing salts in the nutrient solution .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled precursors. The process requires specialized equipment to handle and incorporate the isotopes efficiently. The production is carried out in controlled environments to ensure high purity and consistent isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions: Harman-13C2,15N undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Pharmacological Research

Harman-13C2,15N serves as a valuable tool in pharmacological studies due to its ability to bind to benzodiazepine receptors. Its inhibitory potency is characterized by an IC50 value of approximately 7 µM . This property allows researchers to investigate the mechanisms of action of beta-carbolines in the central nervous system.

Case Study: MAO Inhibition

Recent studies have demonstrated that harman and its derivatives, including this compound, exhibit monoamine oxidase (MAO) inhibitory activity. This inhibition is crucial for understanding the potential antidepressant effects of harman derivatives. In vitro assays revealed that cigarette smoke extracts containing this compound significantly inhibited both MAO-A and MAO-B activities compared to nicotine alone . Such findings suggest that harman derivatives may contribute to the pharmacological effects observed in tobacco users.

Metabolic Studies

The stable isotopes in this compound facilitate tracing studies in metabolic research. By using this compound as a tracer, researchers can elucidate metabolic pathways involving harman and its metabolites in biological systems.

Case Study: Tobacco Alkaloid Metabolism

In a comprehensive analysis of tobacco-derived constituents, researchers utilized this compound to track the metabolism of beta-carbolines in vivo. The study highlighted how harman and norharman are metabolized differently when introduced into biological systems, providing insights into their pharmacokinetics and potential health impacts .

Toxicological Assessments

This compound is also employed in toxicological assessments to evaluate the safety profiles of substances containing harman derivatives. Its use in analytical chemistry allows for precise quantification of harman levels in various matrices, including biological fluids.

Case Study: Cigarette Smoke Analysis

A study focusing on cigarette smoke constituents analyzed the presence of this compound alongside other harmful compounds. The methodology involved liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provided accurate measurements of harman levels in smoke extracts . This application is pivotal for understanding the risks associated with tobacco use and developing strategies for risk reduction.

Neurochemical Research

The neurochemical properties of this compound make it an important compound for studying neurotransmitter systems. Its ability to modulate neurotransmitter release positions it as a candidate for exploring therapeutic avenues in neurodegenerative diseases.

Case Study: Dopaminergic System Interaction

Research indicates that harman can influence dopaminergic signaling pathways. By utilizing this compound in experimental models, scientists can investigate its effects on dopamine release and reuptake mechanisms, thereby contributing to the understanding of conditions like Parkinson's disease .

Environmental Monitoring

The stable isotopes present in this compound allow for its application in environmental studies aimed at monitoring pollutant levels and their biological impacts.

Case Study: Assessment of Environmental Contaminants

Analytical methods employing this compound have been used to assess contamination levels from tobacco products in environmental samples. The compound's unique isotopic signature aids in distinguishing between natural and anthropogenic sources of harman contamination .

Mecanismo De Acción

The mechanism of action of Harman-13C2,15N involves its interaction with various molecular targets and pathways. The isotopic labeling allows researchers to track its movement and transformation within biological systems.

Comparación Con Compuestos Similares

Harman: The non-labeled version of Harman-13C2,15N.

Tetrahydroharman: A reduced form of Harman.

Norharman: A demethylated derivative of Harman.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in various experimental setups. This feature makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .

Actividad Biológica

Harman-13C2,15N is a stable isotope-labeled derivative of harman, a compound that belongs to the class of β-carbolines. This compound exhibits significant biological activities, making it a subject of interest in various fields including pharmacology, toxicology, and cancer research. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

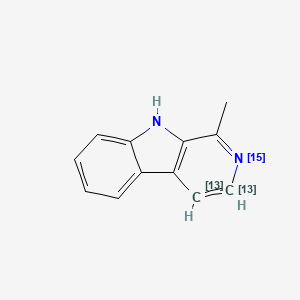

Chemical Structure and Properties

This compound is characterized by the incorporation of stable isotopes and into its molecular structure. This modification aids in tracing metabolic pathways and understanding its interactions within biological systems. The chemical structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown cytotoxic effects against:

- Staphylococcus aureus

- Escherichia coli

- Proteus vulgaris

- Candida albicans

These findings suggest potential applications in developing antimicrobial agents .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that this compound can induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent. The mechanism involves the activation of apoptotic pathways leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Harman derivatives have been shown to inhibit various enzymes involved in metabolic pathways, which may contribute to their cytotoxic effects.

- Interaction with Receptors : These compounds can modulate neurotransmitter receptors, affecting neuronal activity and potentially influencing mood and behavior.

- Oxidative Stress Induction : this compound may increase oxidative stress within cells, leading to damage and subsequent apoptosis.

Case Study: Anticancer Properties

A study published in Frontiers in Neuroscience explored the effects of Harman derivatives on cancer cell proliferation. The results indicated that this compound significantly reduced the viability of specific cancer cell lines through apoptosis induction. The study utilized flow cytometry to analyze cell cycle progression and apoptotic markers .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis via caspase activation |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | ROS generation |

Toxicological Studies

In toxicological assessments, this compound was evaluated for its safety profile. The compound demonstrated low toxicity levels in animal models at therapeutic doses, suggesting a favorable safety margin for potential therapeutic applications .

Propiedades

IUPAC Name |

1-methyl-9H-(5,6-13C2,115N)pyridino[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i6+1,7+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDQSOCUJVVGF-NSFXFQGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=[15N][13CH]=[13CH]C2=C1NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675915 | |

| Record name | 1-Methyl(3,4-~13~C_2_,2-~15~N)-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189461-56-0 | |

| Record name | 1-Methyl(3,4-~13~C_2_,2-~15~N)-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.